Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Polymer Chemistry Materials Science Thermal Analysis

Flexible cycloaliphatic diesters limit thermal performance in copolyesters. Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) solves this with its rigid bicyclo[2.2.2]octane core: • Imparts Tg up to 115°C-outperforms DMCD and DMCD-1 in EG/CHDM copolyesters. • Predictable, linear Tg contribution enables precise thermal tailoring. • Motionally-decoupled segment reduces creep and maintains stiffness at elevated temperatures. Also a validated starting material for adenosine A1 receptor antagonists. Supplied ≥95% pure; store at room temperature, ships ambient.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 1459-96-7
Cat. No. B072854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
CAS1459-96-7
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC(CC1)(CC2)C(=O)OC
InChIInChI=1S/C12H18O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-8H2,1-2H3
InChIKeyHDOVTVDGSLEUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMCD-2 Overview and Specifications


Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7) is a bicyclic diester with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol [1]. It is characterized by its rigid, cage-like bicyclo[2.2.2]octane framework, which imparts significant structural rigidity and is the basis for its specialized applications [1]. As a versatile intermediate, it serves as a precursor in medicinal chemistry, particularly in the synthesis of novel adenosine A1 receptor antagonists [2], and as a monomer in the production of high-performance polymers [3].

✓ Medicinal chemistry intermediate: adenosine A1 receptor antagonist synthesis
✓ Rigid bicyclic monomer for high-Tg aliphatic copolyesters
✓ Predictable Tg tuning through copolymer composition design

Why Generic Diesters Cannot Replace DMCD-2


The rigid, cage-like bicyclo[2.2.2]octane core of this compound provides a distinct structural advantage over more flexible cycloaliphatic diesters, such as dimethyl-1,4-cyclohexane dicarboxylate (DMCD) or dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (DMCD-1) [1]. This structural rigidity translates into quantifiable, superior performance in specific material science applications, most notably a significantly higher glass transition temperature (Tg) in derived copolyesters [1]. Furthermore, its motion in polymer matrices is less coupled to its environment compared to cyclohexylene-based linkages [2]. Generic substitution with a less rigid analog would therefore result in materials with lower thermal performance and different dynamic mechanical behavior, making the specific dimethyl ester essential for applications requiring its unique combination of properties.

Target
Potential Substitute
Impact of Substitution
DMCD-2 (bicyclo[2.2.2]octane)
Dimethyl-1,4-cyclohexane dicarboxylate (DMCD)
May lower copolymer Tg and alter thermal performance profile
Rigid, motionally decoupled linker
Cyclohexylene-based linkages
May increase segmental mobility and change dynamic mechanical response

Quantitative Evidence for DMCD-2


Higher Glass Transition Temperature vs. Analogs

In a systematic study of cycloaliphatic copolyesters prepared via melt polycondensation with ethylene glycol (EG) and 1,4-cyclohexane dimethanol (CHDM), the copolyester derived from dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) exhibited a glass transition temperature (Tg) of up to 115 °C [1]. This is significantly higher than the Tg values observed for analogous copolyesters made from other cycloaliphatic diesters in the same study [1].

Tg vs. Analogs
Head-to-head
DMCD-2 copolymer Tg up to 115 °C
DMCD-2
115 °C
DMCD-1
lower
DMCD
lower
Supports higher service temperature ceiling in copolyesters
Copolymers with EG/CHDM; DSC/DMA
Polymer Chemistry Materials Science Thermal Analysis

Linear Tg Tunability in Copolyesters

The study by Liu and Turner (2010) further demonstrated that when dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) is copolymerized with dimethyl-1,4-cyclohexane dicarboxylate (DMCD), the glass transition temperature (Tg) of the resulting copolyester increases linearly with the mole fraction of DMCD-2 incorporated [1]. This predictable relationship is a key material design advantage.

Linear Tg Tunability
Reported
Tg increases linearly with DMCD-2 mole fraction
0 0.25 0.5 0.75 1.0
Supports predictable Tg engineering by adjusting monomer ratio
Copolyesters with DMCD; DSC analysis
Polymer Physics Thermal Properties Copolymer Design

Decoupled Segmental Motion vs. Cyclohexylene Analogs

Dynamic Mechanical Analysis (DMA) of poly(ester carbonate) block copolymers revealed that the motion of the bicyclo[2.2.2]octane-1,4-dicarboxylate linkage is relatively independent of its environment [1]. This is in stark contrast to the cyclohexylene ring, whose conformational transition (chair-to-boat) is strongly coupled with neighboring segments and enhances overall polymer mobility [1].

Decoupled Motion
Head-to-head
DMCD-2 linkage motion is independent of environment
Cyclohexylene ring: chair-boat transition couples with neighboring segments
May support stiffness retention and reduce elevated-temperature softening
Poly(ester carbonate) block copolymers; DMA, 13C NMR
Polymer Dynamics Mechanical Properties NMR Spectroscopy

Adenosine A1 Antagonist Intermediate

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is not merely a general research chemical; it is a specifically cited, key starting material in the published, convergent synthesis of a novel adenosine A1 receptor antagonist [1]. A practical, one-pot preparation method with improved yield was specifically developed for this compound, highlighting its importance in this synthetic route [1].

Adenosine A1 Antagonist Intermediate
Method context
Key starting material in published convergent synthesis
One-pot preparation method with improved yield reported
Supports synthetic route planning for adenosine A1 receptor antagonists
Literature protocol available
Medicinal Chemistry Organic Synthesis Drug Discovery

Validated Applications of DMCD-2


High-Tg Aliphatic Copolyester Design

Researchers and formulators seeking to synthesize amorphous, aliphatic copolyesters with high glass transition temperatures should select dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) as a core monomer [1]. The direct evidence shows that DMCD-2 imparts a higher Tg (up to 115 °C) than other common cycloaliphatic diesters like DMCD or DMCD-1 when polymerized with EG and CHDM [1]. Furthermore, its predictable, linear effect on Tg when used in a blend allows for precise tailoring of the final polymer's thermal properties [1].

Rigid Poly(ester carbonate) Blocks

For applications in high-performance poly(ester carbonate) block copolymers where controlling segmental mobility is critical, DMCD-2 offers a distinct advantage over the commonly used cyclohexylene-based linkers [1]. The DMCD-2 unit acts as a rigid, motionally-decoupled segment, contributing to thermal stability without the complicating factor of enhanced polymer chain mobility that can arise from the cyclohexylene ring's conformational transitions [1]. This makes it a superior choice for maintaining material stiffness and reducing creep at elevated temperatures [1].

Adenosine A1 Receptor Antagonist Synthesis

Medicinal chemists engaged in developing novel adenosine A1 receptor antagonists can directly utilize this compound as a key starting material, following established literature protocols [1]. Its specific use in a published convergent synthesis [1] provides a validated pathway, reducing the need for lengthy and uncertain synthetic route development, and confirming its compatibility with the target pharmacophore.

Application
Selection Property
Validation Focus
High-Tg Aliphatic Copolyester Design
Rigid bicyclic monomer providing elevated Tg
DSC/DMA Tg evaluation and composition-dependent linearity check
Rigid Poly(ester carbonate) Blocks
Motionally decoupled linkage
DMA segmental mobility and creep resistance assessment
Adenosine A1 Receptor Antagonist Synthesis
Published key intermediate with one-pot protocol
Synthetic route fidelity and intermediate purity confirmation

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